molecular formula C7H10BrN B1252886 Benzylamine hydrobromide CAS No. 37488-40-7

Benzylamine hydrobromide

Cat. No.: B1252886
CAS No.: 37488-40-7
M. Wt: 188.06 g/mol
InChI Key: QJFMCHRSDOLMHA-UHFFFAOYSA-N
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Description

Benzylamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C7H10BrN and its molecular weight is 188.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Cell Enhancement

  • Benzylamine is used as a surface passivation molecule in photovoltaic cells. It improves moisture-resistance and enhances electronic properties of perovskites, leading to higher efficiency solar cells. Modified perovskite films show no degradation after extended air exposure (Wang et al., 2016).

Glucose Tolerance and Weight Management

  • In mammals, benzylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO) and has insulin-mimicking action. Chronic oral administration in mice showed improved glucose tolerance, reduced body weight gain, and improved lipid profiles (Iffiú-Soltész et al., 2010).

Pharmaceutical Synthesis

  • Benzylamines are key in the production of various pharmaceutical compounds. The study by Yan et al. (2016) presents novel methods for synthesizing secondary and tertiary benzylamines using iron catalysts, which is significant for pharmaceutical production (Yan et al., 2016).

Biochemical Synthesis Pathway

  • Benzylamine serves as a precursor in biosynthetic pathways. A four-step pathway from phenylpyruvate to benzylamine, utilizing enzymes from various sources, is reported to provide an alternative approach to the green production of benzylamine (Pandey et al., 2021).

Safety and Hazards

Benzylamine hydrobromide can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Benzylamine and its derivatives have been used in various fields, including the synthesis of pharmaceuticals . They are also used in organic synthesis as fundamental building blocks for the preparation of several target molecules . Future research may focus on developing more efficient and environmentally friendly methods for synthesizing benzylamine and its derivatives, as well as exploring new applications for these compounds.

Biochemical Analysis

Biochemical Properties

Benzylamine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with several enzymes and proteins, including monoamine oxidase B (MAO-B), which catalyzes the oxidation of benzylamine to benzaldehyde . This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of this compound.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the activity of monoamine oxidase enzymes, which play a role in neurotransmitter metabolism . This can lead to changes in cellular signaling and metabolic processes, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to monoamine oxidase B, inhibiting its activity and leading to an increase in the levels of monoamine neurotransmitters . This inhibition can result in altered neurotransmitter dynamics and has potential therapeutic implications for neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy and potency . Long-term exposure to the compound may also lead to changes in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that this compound can influence behavior and neurotransmitter levels in animal models, with potential implications for its use in treating neurological disorders.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidation of benzylamine to benzaldehyde by monoamine oxidase B . This pathway is crucial for understanding the compound’s metabolism and its potential effects on metabolic flux and metabolite levels. The interaction with monoamine oxidase enzymes highlights the importance of this compound in neurotransmitter metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation . Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular regions, including the cytoplasm and mitochondria, where it exerts its biochemical effects . This localization is crucial for understanding the compound’s activity and function within cells.

Properties

IUPAC Name

phenylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMCHRSDOLMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514635
Record name 1-Phenylmethanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37488-40-7
Record name NSC120715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylmethanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research mentions Benzylamine Hydrobromide as a product of reactions involving Benzylamines and Bromine. Can you elaborate on the reaction mechanism and the conditions leading to its formation?

A1: The research by [] investigates the reaction of N-bromobenzenesulfonamides or Bromine with various Benzylamines (primary, secondary, and tertiary). In the presence of moisture, these reactions primarily lead to the oxidative degradation of Benzylamines. For instance, tertiary Benzylamines degrade to secondary this compound and benzaldehyde. Similarly, secondary Benzylamines form primary this compound and benzaldehyde. The reaction proceeds through several intermediates, with this compound forming as a result of the reaction between Benzylamine and Hydrogen Bromide, a byproduct of the oxidation process.

A2: Identifying intermediates like benzalthis compound perbromide (9) is crucial in understanding the step-by-step mechanism of the reaction between N-bromobenzenesulfonamides or Bromine and Benzylamines []. By characterizing these transient species, researchers can gain a deeper understanding of the reaction kinetics, the influence of reaction conditions, and potentially design strategies to control the reaction outcome, favoring desired products or minimizing unwanted side reactions.

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